![molecular formula C22H30N4O4S B2574114 N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-24-7](/img/structure/B2574114.png)
N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives Synthesis
The compound has been utilized as a precursor in the synthesis of heterocyclic derivatives, showcasing its versatility in organic synthesis. For example, Banfield et al. (1987) reported the formation and X-ray structure determination of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione, a compound derived from the action of ketene on related guanidine derivatives. This research highlights the compound's role in generating complex heterocycles with potential for further functionalization and study (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Activity
Research by Hassneen and Abdallah (2003) on the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives highlights the potential antimicrobial applications of compounds synthesized from the parent molecule. These studies demonstrate the synthetic versatility of the compound and its derivatives, leading to structures with potential biological activity (Hassneen & Abdallah, 2003).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the compound's utility in creating anti-inflammatory and analgesic agents. This research underscores the compound's contribution to developing new therapeutic agents with specified biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
Fahim et al. (2019) investigated the antitumor activity of novel pyrimidiopyrazole derivatives, showing the compound's role in generating structures with potential for cancer treatment. The study includes molecular docking and density functional theory (DFT) analysis to evaluate the synthesized compounds' interaction with biological targets, indicating the compound's applicability in designing antitumor agents (Fahim, Elshikh, & Darwish, 2019).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-25(2)11-6-12-26-17-8-5-7-16(17)21(24-22(26)28)31-14-20(27)23-15-9-10-18(29-3)19(13-15)30-4/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVJKAMAXRTTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
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